4- to 40-Fold Enhanced Cytotoxicity of Phenanthriplatin Versus Cisplatin and Oxaliplatin Across Seven Human Cancer Cell Lines
Phenanthriplatin demonstrates 4- to 40-fold greater cytotoxicity than both cisplatin and oxaliplatin across a panel of seven human cancer cell lines representing lung, cervical, breast, and other cancer types, as measured by 72-hour MTT assays [1]. This superiority is consistent across cell lines with varying sensitivities to conventional platinum agents. Notably, the A549 non-small cell lung cancer cell line, which is relatively resistant to cisplatin (IC50 = 6.75 μM) and oxaliplatin (IC50 = 6.79 μM), exhibits high sensitivity to phenanthriplatin (IC50 = 0.22 μM), representing an approximate 30-fold enhancement .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A549: 0.22 ± 0.01 μM; HeLa: 0.30 ± 0.02 μM; MCF7: 0.94 ± 0.18 μM |
| Comparator Or Baseline | Cisplatin (A549: 6.75 ± 0.38 μM; HeLa: 1.77 ± 0.72 μM; MCF7: 11.6 ± 0.6 μM); Oxaliplatin (A549: 6.79 ± 0.26 μM; HeLa: 11.8 ± 1.4 μM; MCF7: 8.55 ± 0.35 μM) |
| Quantified Difference | 4- to 40-fold lower IC50 values (greater potency) across seven cell lines |
| Conditions | 72-hour MTT assay; A549 (lung), HeLa (cervix), MCF7 (breast), HT29 (colon), U2OS (osteosarcoma), PC3 (prostate), Ntera2 (testicular) cell lines |
Why This Matters
Procurement of phenanthriplatin rather than relying on generic cisplatin or oxaliplatin is essential for studies requiring potent activity in cell lines with intrinsic or acquired resistance to conventional bifunctional platinum agents.
- [1] Park GY, Wilson JJ, Song Y, Lippard SJ. Phenanthriplatin, a monofunctional DNA-binding platinum anticancer drug candidate with unusual potency and cellular activity profile. Proc Natl Acad Sci U S A. 2012;109(30):11987-11992. Table 1. View Source
